molecular formula C25H26N4O3 B2387800 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946278-09-7

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2387800
CAS No.: 946278-09-7
M. Wt: 430.508
InChI Key: AUBLQZXZMPGVNG-UHFFFAOYSA-N
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Description

“5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile” is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine and benzoyl groups. Common reagents used in these reactions include:

    Oxidizing agents: for the formation of the oxazole ring.

    Coupling reagents: for attaching the piperazine and benzoyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous flow reactors: for efficient and scalable synthesis.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: where the oxazole ring may be oxidized under specific conditions.

    Reduction: where the carbonitrile group can be reduced to an amine.

    Substitution: where the piperazine or benzoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: may yield amine derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. This compound may have similar applications, although specific studies would be required to confirm its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile” would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to enzymes: and inhibiting their activity.

    Interacting with receptors: and modulating their signaling pathways.

    Disrupting cellular processes: such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile
  • 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

Uniqueness

The unique combination of the piperazine, benzoyl, and oxazole groups in “5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile” may confer distinct biological activities and chemical properties compared to similar compounds

Properties

IUPAC Name

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-3-16-31-21-10-8-19(9-11-21)23-27-22(17-26)25(32-23)29-14-12-28(13-15-29)24(30)20-6-4-18(2)5-7-20/h4-11H,3,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBLQZXZMPGVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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